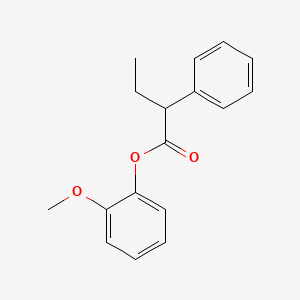
2-Methoxyphenyl 2-phenylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyphenyl 2-phenylbutyrate is an organic compound with the molecular formula C17H18O3 It is a derivative of butyric acid and features both methoxy and phenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenyl 2-phenylbutyrate typically involves esterification reactions. One common method is the reaction between 2-methoxyphenol and 2-phenylbutyric acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic ion-exchange resins can be employed to facilitate the esterification reaction. The use of advanced purification techniques, including distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyphenyl 2-phenylbutyrate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced esters.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-Methoxyphenyl 2-phenylbutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 2-Methoxyphenyl 2-phenylbutyrate involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups can participate in various biochemical interactions, influencing the compound’s reactivity and biological activity. For instance, the ester group can undergo hydrolysis to release active metabolites that exert therapeutic effects.
Comparison with Similar Compounds
2-Methoxyphenyl acetate: Shares the methoxyphenyl group but has a simpler ester structure.
2-Phenylbutyric acid: Lacks the methoxy group but retains the phenylbutyrate backbone.
2-Methoxybenzoic acid: Contains the methoxy group but has a benzoic acid structure instead of butyrate.
Uniqueness: 2-Methoxyphenyl 2-phenylbutyrate is unique due to the combination of methoxy and phenyl groups attached to the butyrate backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
40893-04-7 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2-phenylbutanoate |
InChI |
InChI=1S/C17H18O3/c1-3-14(13-9-5-4-6-10-13)17(18)20-16-12-8-7-11-15(16)19-2/h4-12,14H,3H2,1-2H3 |
InChI Key |
REXUDYYWQZRUFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


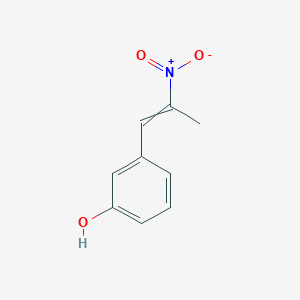

![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)



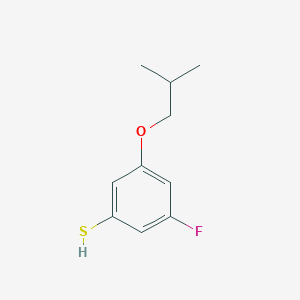


![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)

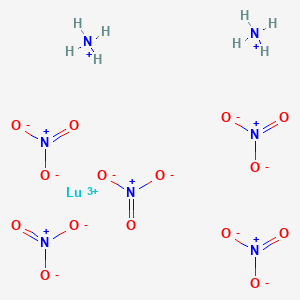
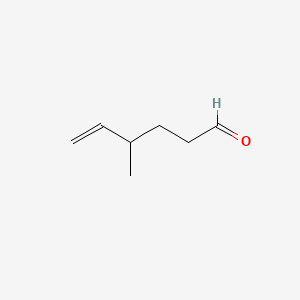
![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)
